1,2,10-Decanetriol

Vue d'ensemble

Description

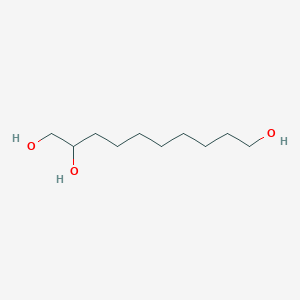

1,2,10-Decanetriol is a hydrophobic alcohol with the molecular formula C₁₀H₂₂O₃. It is characterized by the presence of three hydroxyl groups located at the first, second, and tenth carbon atoms of a decane chain. This compound is utilized in various industrial and research applications due to its unique chemical properties .

Méthodes De Préparation

1,2,10-Decanetriol can be synthesized through several methods. One common synthetic route involves the transesterification reaction of 1,2-dichloroethane with methanol. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods may involve similar processes but on a larger scale, often incorporating additional purification steps to meet commercial standards .

Analyse Des Réactions Chimiques

1,2,10-Decanetriol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form alkanes or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction and conditions employed .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula: C10H22O3

- Molecular Weight: 174.28 g/mol

- CAS Number: 91717-85-0

- IUPAC Name: 1,2,10-Decanetriol

The compound features three hydroxyl groups, which contribute to its solubility and reactivity. Its structure allows for hydrogen bonding, enhancing its interactions with other substances.

Scientific Research Applications

- Chemical Synthesis

- Polymer Production

- Biochemical Studies

- Environmental Science

- Pharmaceutical Applications

Case Study 1: Polymer Development

A study examined the use of this compound in developing bio-based polyurethanes. The triol was found to improve mechanical properties while maintaining biodegradability. The resulting materials showed promise for sustainable applications in packaging and automotive industries.

Case Study 2: Atmospheric Chemistry

Research published in Atmospheric Chemistry and Physics explored the effects of this compound on particulate matter formation under varying humidity conditions. Findings indicated that the compound enhances the partitioning of organic aerosols, which has implications for climate models and air quality assessments .

Mécanisme D'action

The mechanism of action of 1,2,10-Decanetriol involves its interaction with specific molecular targets and pathways. For instance, as an analog for cholesterol, it can integrate into lipid bilayers and affect membrane fluidity and protein function. In medical applications, it may exert its effects by modulating cellular signaling pathways and reducing inflammation .

Comparaison Avec Des Composés Similaires

1,2,10-Decanetriol can be compared with other similar compounds, such as:

1,10-Decanediol: This compound has two hydroxyl groups at the first and tenth carbon atoms.

1,2-Decanediol: This compound has two hydroxyl groups at the first and second carbon atoms.

The uniqueness of this compound lies in its three hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications .

Activité Biologique

1,2,10-Decanetriol is a triol compound with the molecular formula and a CAS number of 91717-85-0. This compound is notable for its diverse biological activities, which include antimicrobial properties, potential applications in drug delivery systems, and roles in various biochemical pathways. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its three hydroxyl groups located at the 1st, 2nd, and 10th carbon positions. The structure contributes to its hydrophilicity and ability to form hydrogen bonds, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes due to the triol's hydrophobic nature.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 18 | 16 |

The above table summarizes the antimicrobial efficacy of this compound against selected microorganisms .

Drug Delivery Applications

This compound has been investigated for its potential in drug delivery systems. Its low viscosity and hydrophobic characteristics make it suitable for formulating controlled-release systems. For example, when used in combination with 5-fluorouracil (5-FU), a common chemotherapeutic agent, it enhances the drug's stability and release profile.

- Case Study : A formulation using alginate beads containing 5-FU and this compound showed improved encapsulation efficiency (up to 40%) and sustained release over a period of six days. This study demonstrated a significant tumor inhibition rate compared to free drug formulations .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while this compound can effectively inhibit tumor cell lines in vitro, it also exhibits a dose-dependent cytotoxic effect on normal cells. This dual activity necessitates careful consideration in therapeutic applications.

- Research Findings : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), the compound displayed IC50 values ranging from 20 µM to 50 µM. However, at higher concentrations (>100 µM), cytotoxicity was observed in non-cancerous cell lines as well .

Structure-Activity Relationship

The biological activity of this compound can be partially attributed to its structural features. The presence of multiple hydroxyl groups enhances its interaction with biological membranes and proteins. Research into structure-activity relationships indicates that modifications to the hydroxyl groups can significantly alter its activity profile.

Propriétés

IUPAC Name |

decane-1,2,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHINSRUDDXGHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371017 | |

| Record name | 1,2,10-Decanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91717-85-0 | |

| Record name | 1,2,10-Decanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.